![molecular formula C10H11ClN2O3 B1469832 5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1384427-91-1](/img/structure/B1469832.png)
5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
“5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1384427-91-1 . The IUPAC name for this compound is 5-oxo-1-(2-pyridinyl)-3-pyrrolidinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Protease Inhibitors
In a study, a derivative of pyrrolidine-2-carboxylic acid showed 100% inhibition of protease . This suggests that “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” could potentially be used in the development of protease inhibitors, which are a class of antiviral drugs that are widely used to treat HIV and hepatitis C.
Detoxification and Clearance of Foreign Toxic Substances
The design of new molecules started by studying the binding conformation of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body . This suggests that “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” could potentially be used in the development of drugs that modulate PXR activity.
Development of Clinically Active Drugs
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . As “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a nitrogen-containing heterocyclic compound, it could potentially be used in the development of clinically active drugs.
Structural Diversity in Drug Design
Heteroatomic saturated ring systems allow a greater chance of generating structural diversity . Therefore, “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride”, which contains a heteroatomic saturated ring, could be used to generate structurally diverse drug candidates.
Enantioselective Proteins
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . This suggests that “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” could potentially be used in the development of drugs that bind to enantioselective proteins.
Future Directions
Pyrrolidine derivatives, including “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride”, have potential applications in drug discovery due to their versatile scaffold . Future research could focus on exploring the biological activity of these compounds and developing new synthetic methods.
properties
IUPAC Name |
5-oxo-1-pyridin-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c13-9-5-7(10(14)15)6-12(9)8-3-1-2-4-11-8;/h1-4,7H,5-6H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDQDMLBHFDPMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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